An In-depth Technical Guide to 2,6-Dichloroaniline: Chemical Properties and Structure
An In-depth Technical Guide to 2,6-Dichloroaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2,6-dichloroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chemical Structure and Identification
2,6-Dichloroaniline is an aromatic organic compound consisting of a benzene (B151609) ring substituted with an amino group at position 1 and two chlorine atoms at positions 2 and 6.[1][2] This substitution pattern confers specific chemical reactivity and physical properties to the molecule.
| Identifier | Value |
| IUPAC Name | 2,6-dichloroaniline[3] |
| CAS Number | 608-31-1[2] |
| Molecular Formula | C₆H₅Cl₂N[2] |
| SMILES String | C1=CC(=C(C(=C1)Cl)N)Cl[3] |
| InChI Key | JDMFXJULNGEPOI-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical properties of 2,6-dichloroaniline are summarized in the table below. It is a white to brown crystalline solid at room temperature.[4] Its solubility in water is limited, but it is soluble in various organic solvents.[1]
| Property | Value |
| Molecular Weight | 162.02 g/mol [5] |
| Melting Point | 36-38 °C[4] |
| Boiling Point | 228 °C[4] |
| Density | 1.275 g/cm³[4] |
| Water Solubility | 1.6 g/L (at 20 °C)[1] |
| pKa | 0.71 (Predicted)[1] |
| Appearance | White to brown crystalline solid[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,6-dichloroaniline.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,6-dichloroaniline shows distinct signals corresponding to the aromatic protons and the amine protons.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.154 | - | Aromatic CH |
| 6.593 | - | Aromatic CH |
| 4.4 | - | NH₂ |
| (Solvent: CDCl₃)[6] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| 141.7 | C-NH₂ |
| 128.7 | Aromatic CH |
| 128.3 | Aromatic CH |
| 118.9 | C-Cl |
| (Solvent: CDCl₃) |
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-dichloroaniline exhibits characteristic absorption bands for the N-H and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| 3480, 3390 | N-H stretching |
| 3060 | Aromatic C-H stretching |
| 1620 | N-H bending |
| 1570, 1450 | Aromatic C=C stretching |
| 780 | C-Cl stretching |
Experimental Protocols
Synthesis of 2,6-Dichloroaniline from Sulfanilamide (B372717)
This protocol describes a laboratory-scale synthesis of 2,6-dichloroaniline via the chlorination of sulfanilamide and subsequent desulfonation.[7][8]
Step 1: Synthesis of 3,5-Dichlorosulfanilamide
-
In a suitable reaction vessel, dissolve sulfanilamide in concentrated hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium chlorate (B79027) while maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for 1 hour.
-
Collect the precipitated 3,5-dichlorosulfanilamide by filtration, wash with cold water, and dry.
Step 2: Desulfonation to 2,6-Dichloroaniline
-
Add the crude 3,5-dichlorosulfanilamide to 70% sulfuric acid.
-
Heat the mixture to 160-170 °C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a sodium hydroxide (B78521) solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
Purify the crude 2,6-dichloroaniline by steam distillation or recrystallization from ethanol/water.[7]
Safety and Handling
2,6-Dichloroaniline is a hazardous substance and must be handled with appropriate safety precautions.[9]
GHS Hazard Classification
| Pictogram | Class | Description |
| Skull and Crossbones | Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. |
| Health Hazard | Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. |
| Environment | Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. |
Hazard and Precautionary Statements
-
Hazard Statements: H301, H311, H331, H373, H410
-
Precautionary Statements: P260, P273, P280, P301 + P310, P302 + P352, P304 + P340, P501
Logical Relationships of 2,6-Dichloroaniline's Profile
The following diagram illustrates the interconnectedness of the key aspects of 2,6-dichloroaniline, from its fundamental structure to its applications and associated hazards.
Caption: Key aspects of 2,6-dichloroaniline.
References
- 1. guidechem.com [guidechem.com]
- 2. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 3. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dichloroaniline | 608-31-1 [chemicalbook.com]
- 5. 2,6-ジクロロアニリン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,6-Dichloroaniline(608-31-1) 1H NMR [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. 2,6-Dichloroaniline(608-31-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
